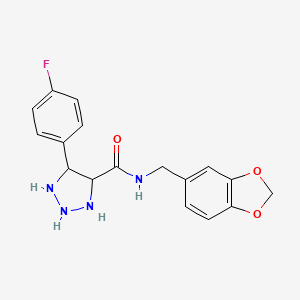

N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)triazolidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)triazolidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O3/c18-12-4-2-11(3-5-12)15-16(21-22-20-15)17(23)19-8-10-1-6-13-14(7-10)25-9-24-13/h1-7,15-16,20-22H,8-9H2,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLBCATKPLQSZKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3C(NNN3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)triazolidine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer and anti-inflammatory activities. This article synthesizes available research findings on its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

Its structure features a benzodioxole moiety, which is known for its role in enhancing biological activity in various derivatives. The presence of the 4-fluorophenyl group may also contribute to its pharmacological properties.

Research indicates that compounds with a benzodioxole structure often exhibit anticancer properties through multiple mechanisms:

- Inhibition of DNA Synthesis : Compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)triazolidine-4-carboxamide have shown significant inhibition of DNA synthesis in cancer cell lines such as A549 (human lung adenocarcinoma) and C6 (rat glioma) cells .

- Induction of Apoptosis : Studies have demonstrated that this compound can induce both early and late apoptosis in cancer cells. For instance, treatment with related benzodioxole derivatives resulted in increased apoptotic markers as assessed by flow cytometry .

- Mitochondrial Membrane Potential Disruption : The compound's ability to disturb mitochondrial membrane potential has been linked to its cytotoxic effects on cancer cells, leading to increased cell death .

Biological Activity Data

The following table summarizes the biological activity data observed for N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)triazolidine-4-carboxamide and related compounds:

| Compound | Cell Line | IC50 (µM) | Early Apoptosis (%) | Late Apoptosis (%) |

|---|---|---|---|---|

| Control | A549 | - | 3.1 | 0.0 |

| Compound 1 | A549 | 10.0 | 23.7 | 12.11 |

| Compound 2 | C6 | 15.0 | 25.0 | 10.0 |

| Compound 3 | NIH/3T3 | >50 | 4.5 | 0.0 |

Data sourced from comparative studies on benzodioxole derivatives .

Case Studies

A notable study focused on the synthesis of benzodioxole-based thiosemicarbazone derivatives demonstrated that these compounds exhibited potent anticancer activity against various cell lines while maintaining lower toxicity towards healthy cells (NIH/3T3). This suggests that structural modifications can enhance selectivity towards cancerous cells while minimizing side effects .

Research Findings

- Anticancer Efficacy : The compound was identified as a promising candidate due to its significant cytotoxic effects on cancer cell lines compared to normal cells, indicating a favorable therapeutic index.

- Cholinesterase Inhibition : In contrast to other benzodioxole derivatives, N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)triazolidine-4-carboxamide did not exhibit notable inhibitory activity against acetylcholinesterase (AChE) or butyrylcholinesterase (BuChE), suggesting a distinct mechanism of action that does not involve cholinergic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to three classes of analogs: triazolidine derivatives , benzodioxole-containing compounds , and fluorophenyl-substituted heterocycles . Below is a detailed analysis:

Triazolidine vs. Triazole Derivatives

Triazolidines (three nitrogen atoms in a five-membered ring with partial saturation) exhibit distinct conformational flexibility and electronic properties compared to fully aromatic triazoles. For example:

- 1,2,4-Triazole-3(4H)-thiones (e.g., compounds [7–9] in ) feature a sulfur atom and tautomeric equilibria between thione and thiol forms. These compounds show strong absorption bands at ~1250 cm⁻¹ (C=S) and lack the C=O group present in triazolidine precursors .

- Triazolidines, by contrast, lack tautomerism and may offer improved hydrolytic stability due to reduced ring strain.

Benzodioxole-Containing Analogs

- Compound 35 (): A cyclopropane-carboxamide derivative with a benzodioxole group. The benzodioxole enhances lipophilicity (logP ~3.5 predicted), which may improve blood-brain barrier penetration compared to sulfonyl or trifluoromethoxy analogs. However, the triazolidine core in the target compound introduces a polar carboxamide group, balancing hydrophobicity .

- Sarizotan Hydrochloride (): A pyridinemethanamine derivative with a fluorophenyl group. Sarizotan’s clinical use in Parkinson’s disease highlights the therapeutic relevance of fluorophenyl motifs in CNS-targeting molecules .

Fluorophenyl-Substituted Heterocycles

- S-Alkylated 1,2,4-Triazoles (): Derivatives like [10–15] incorporate 4-fluorophenyl and sulfonyl groups. The sulfonyl group increases solubility but may reduce membrane permeability compared to benzodioxole. The fluorophenyl group in these compounds is meta to the sulfonyl group, whereas in the target compound, it is para to the triazolidine core, altering steric and electronic interactions .

- N-(Biphenyl-4-carbonyl)thiazol-2-yl Derivatives (): These compounds feature a biphenyl system instead of benzodioxole. The biphenyl group enhances rigidity and π-stacking but may increase metabolic susceptibility compared to the methylenedioxy bridge in benzodioxole .

Data Tables

Table 1: Key Structural and Functional Comparisons

Research Findings and Implications

- Metabolic Stability : The benzodioxole group in the target compound may confer resistance to oxidative metabolism compared to sulfonyl or biphenyl groups, as seen in and .

- Target Selectivity : The para-fluorophenyl substituent’s position relative to the triazolidine core could enhance binding to serotonin or dopamine receptors, analogous to Sarizotan’s mechanism .

- Synthetic Challenges : Triazolidines require precise control of ring saturation during synthesis, contrasting with the more straightforward preparation of triazoles or thiazoles .

Q & A

Q. What are the recommended synthetic routes for N-(1,3-benzodioxol-5-ylmethyl)-5-(4-fluorophenyl)triazolidine-4-carboxamide, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

- Step 1 : Condensation of 4-fluoroaniline derivatives with triazolidine precursors under anhydrous conditions (e.g., using DMF as a solvent and catalytic triethylamine).

- Step 2 : Coupling the intermediate with 1,3-benzodioxol-5-ylmethyl groups via carbodiimide-mediated amidation (e.g., EDC/HOBt system).

- Optimization : Ultrasound-assisted methods can enhance reaction rates and yields by 15–20% compared to traditional heating .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

Methodological Answer:

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve the triazolidine ring conformation and fluorine-substituted phenyl group orientation .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of benzodioxole protons (δ 5.9–6.1 ppm) and fluorophenyl aromatic signals (δ 7.2–7.6 ppm) .

- FT-IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and triazolidine N-H bonds (~3300 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the benzodioxole and fluorophenyl moieties?

Methodological Answer:

- Step 1 : Synthesize analogs with substitutions (e.g., replacing benzodioxole with phenyl or altering fluorine position on the aryl ring).

- Step 2 : Test in vitro binding affinity using fluorescence polarization assays or surface plasmon resonance (SPR) against target proteins (e.g., kinases or GPCRs).

- Data Analysis : Compare IC₅₀ values and correlate with steric/electronic effects of substituents. For example, fluorophenyl groups enhance lipophilicity (logP ~2.8), improving membrane permeability .

Q. What experimental strategies address contradictions in crystallographic vs. computational docking data for this compound?

Methodological Answer:

- Issue : Discrepancies between X-ray-derived ligand poses and in silico docking (e.g., AutoDock Vina) may arise from solvent effects or force field inaccuracies.

- Resolution :

Q. How can researchers mitigate degradation of the triazolidine ring under physiological conditions?

Methodological Answer:

- Stability Assays : Incubate the compound in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS over 24–72 hours.

- Stabilization Strategies :

- Modify the triazolidine ring with electron-withdrawing groups (e.g., nitro or cyano) to reduce hydrolytic susceptibility.

- Use lyophilized formulations with cyclodextrin-based excipients to enhance shelf life .

Q. What computational tools are recommended for predicting metabolic pathways of this compound?

Methodological Answer:

- Software : Use Schrödinger’s MetaSite or Cypreact to simulate Phase I/II metabolism.

- Key Predictions :

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity across independent studies?

Methodological Answer:

- Source Analysis : Check assay conditions (e.g., cell line variability, serum concentration). For example, activity in HeLa cells may differ from HEK293 due to transporter expression.

- Normalization : Use standardized controls (e.g., staurosporine as a kinase inhibitor control) and report EC₅₀ values with 95% confidence intervals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.